molecular formula C12H14O3 B055847 Methyl 2-(hydroxy(p-tolyl)methyl)acrylate CAS No. 115240-91-0

Methyl 2-(hydroxy(p-tolyl)methyl)acrylate

Katalognummer B055847
CAS-Nummer: 115240-91-0
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: HCEAAUGYFOIOEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(hydroxy(p-tolyl)methyl)acrylate, also known as MHPMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. MHPMA is a derivative of acrylic acid and is synthesized using a specific method that involves the reaction of p-tolualdehyde and methyl acrylate.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(hydroxy(p-tolyl)methyl)acrylate has various potential applications in scientific research, including its use as a monomer in the synthesis of polymers, as a starting material for the preparation of pharmaceuticals, and as a reagent in organic synthesis. Methyl 2-(hydroxy(p-tolyl)methyl)acrylate can also be used as a ligand in coordination chemistry, where it can form complexes with metal ions. Additionally, Methyl 2-(hydroxy(p-tolyl)methyl)acrylate has been studied for its potential use in the development of drug delivery systems and as a precursor for the synthesis of biologically active compounds.

Wirkmechanismus

The mechanism of action of Methyl 2-(hydroxy(p-tolyl)methyl)acrylate is not fully understood, but it is believed to act as a reactive intermediate in various chemical reactions. Methyl 2-(hydroxy(p-tolyl)methyl)acrylate can undergo polymerization reactions to form polymers, which can have various properties such as elasticity, strength, and thermal stability. Methyl 2-(hydroxy(p-tolyl)methyl)acrylate can also undergo reactions with other compounds to form new chemical compounds, which can have potential applications in various fields.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 2-(hydroxy(p-tolyl)methyl)acrylate have not been extensively studied. However, it is known that Methyl 2-(hydroxy(p-tolyl)methyl)acrylate can cause irritation to the skin, eyes, and respiratory tract if it is inhaled or comes into contact with these areas. Methyl 2-(hydroxy(p-tolyl)methyl)acrylate is also a potential allergen and can cause allergic reactions in sensitive individuals.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 2-(hydroxy(p-tolyl)methyl)acrylate has several advantages for use in lab experiments, including its high purity, stability, and ease of handling. Methyl 2-(hydroxy(p-tolyl)methyl)acrylate can also be easily synthesized using a simple and straightforward method. However, one limitation of using Methyl 2-(hydroxy(p-tolyl)methyl)acrylate in lab experiments is its potential toxicity and irritancy, which requires careful handling and disposal procedures.

Zukünftige Richtungen

There are several future directions for the research and development of Methyl 2-(hydroxy(p-tolyl)methyl)acrylate. One potential direction is the synthesis of new Methyl 2-(hydroxy(p-tolyl)methyl)acrylate derivatives with improved properties for use in various applications such as drug delivery and materials science. Another direction is the study of the mechanism of action of Methyl 2-(hydroxy(p-tolyl)methyl)acrylate and its potential applications in various chemical reactions. Additionally, the development of new methods for the synthesis and purification of Methyl 2-(hydroxy(p-tolyl)methyl)acrylate could lead to improved efficiency and cost-effectiveness in its use.

Synthesemethoden

The synthesis of Methyl 2-(hydroxy(p-tolyl)methyl)acrylate involves the reaction of p-tolualdehyde and methyl acrylate in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds through a condensation reaction, where the aldehyde group of p-tolualdehyde reacts with the carbonyl group of methyl acrylate to form a carbon-carbon double bond. The resulting product is Methyl 2-(hydroxy(p-tolyl)methyl)acrylate, which can be purified and isolated using various methods such as distillation, recrystallization, or chromatography.

Eigenschaften

CAS-Nummer

115240-91-0

Produktname

Methyl 2-(hydroxy(p-tolyl)methyl)acrylate

Molekularformel

C12H14O3

Molekulargewicht

206.24 g/mol

IUPAC-Name

methyl 2-[hydroxy-(4-methylphenyl)methyl]prop-2-enoate

InChI

InChI=1S/C12H14O3/c1-8-4-6-10(7-5-8)11(13)9(2)12(14)15-3/h4-7,11,13H,2H2,1,3H3

InChI-Schlüssel

HCEAAUGYFOIOEH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(C(=C)C(=O)OC)O

Kanonische SMILES

CC1=CC=C(C=C1)C(C(=C)C(=O)OC)O

Synonyme

2-(HYDROXY-P-TOLYL-METHYL)-ACRYLIC ACID METHYL ESTER

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.